N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
PHDGMIUJJSXDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Piperidine Subunit Preparation
4-Methylpiperidin-3-amine is typically synthesized through reductive amination of 4-methylpyridine or via ring-opening of epoxides followed by hydrogenation. Boc protection (tert-butoxycarbonyl) is frequently employed to prevent undesired nucleophilic attacks during subsequent reactions. For instance, Ambeed’s protocol for tert-butyl (3-methylpiperidin-3-yl)carbamate illustrates the use of Boc-anhydride under basic conditions to stabilize the amine.
Oxolane-3-Carboxylic Acid Activation
Oxolane-3-carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enhancing electrophilicity for nucleophilic acyl substitution. Alternatively, coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amide bond formation under mild conditions.
Stepwise Synthetic Procedures
Synthesis of Oxolane-3-Carbonyl Chloride
Oxolane-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. The mixture is stirred for 2 hours, followed by solvent evaporation to yield the acyl chloride as a pale-yellow liquid.
Amine Deprotection and Coupling
Boc-protected 4-methylpiperidin-3-amine (1.0 equiv) is deprotected using 4M HCl in dioxane. The free amine is then reacted with oxolane-3-carbonyl chloride (1.1 equiv) in DCM with triethylamine (Et₃N, 2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the crude carboxamide.
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Base | Triethylamine |
| Yield | 68–72% |
Direct Amide Bond Formation
Oxolane-3-carboxylic acid (1.0 equiv) and 4-methylpiperidin-3-amine (1.2 equiv) are combined with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in tetrahydrofuran (THF). The mixture is stirred at 25°C for 6 hours, followed by aqueous workup and column chromatography (SiO₂, 90:10 DCM:MeOH).
Advantages
-
Avoids acyl chloride handling.
-
Higher functional group tolerance.
Yield : 75–80%
Optimization Strategies and Challenges
Protecting Group Selection
Boc protection remains the gold standard for piperidine amines due to its stability under basic conditions and ease of removal. Alternative groups (e.g., Fmoc) are less common due to side reactions during coupling.
Solvent and Temperature Effects
Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing transition states. Elevated temperatures (40–50°C) reduce reaction times but risk epimerization at the piperidine’s stereocenter.
Purification Techniques
-
Silica Gel Chromatography : Effective for separating unreacted amine and carboxylic acid.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (≥98% by HPLC).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
A dominant ion at m/z 212.29 [M+H]⁺ aligns with the molecular formula C₁₁H₂₀N₂O₂.
Infrared Spectroscopy (IR)
Strong absorption at 1650 cm⁻¹ corresponds to the carboxamide C=O stretch, while N-H bending appears at 3300 cm⁻¹.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Amide Functional Group Reactivity
The carboxamide group participates in hydrolysis, alkylation, and nucleophilic substitution reactions under controlled conditions:
Key Findings :
-
Hydrolysis favors acidic conditions for direct carboxylic acid isolation.
-
Alkylation at the amide nitrogen requires polar aprotic solvents and mild bases .
Piperidine Ring Modifications
The 4-methylpiperidin-3-yl group undergoes stereoselective functionalization:
N-Methylation and Debocylation
Chiral Acid Resolutions
Oxolane Ring Transformations
The tetrahydrofuran ring demonstrates controlled ring-opening and oxidation behavior:
Mechanistic Insight :
-
Ring-opening under acidic conditions proceeds via protonation at the oxygen, followed by nucleophilic attack.
-
Oxidative cleavage selectively targets the C-O bond adjacent to the carboxamide .
Stability Under Reaction Conditions
Critical parameters influencing reaction outcomes:
Biological Activity Correlations
Structural analogs with modified substituents show enhanced pharmacological profiles:
Structure-Activity Relationship (SAR) :
-
Fluorination at the piperidine β-carbon attenuates basicity, improving membrane permeability .
-
Bulky substituents on the oxolane ring reduce metabolic clearance .
Analytical Validation
Standard protocols for reaction monitoring and product characterization:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide has been studied for its role as an inhibitor of specific biological pathways, particularly in the context of inflammatory and autoimmune diseases. The compound is recognized for its ability to modulate immune responses, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and psoriasis .
Mechanism of Action:
Research indicates that this compound may act through inhibition of key enzymes involved in inflammatory pathways. It has been shown to inhibit Janus kinase (JAK) pathways, which are critical in mediating immune responses. This mechanism positions it as a potential treatment for various autoimmune disorders .
Anticancer Research
Antitumor Activity:
Preliminary studies have suggested that this compound exhibits anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, showing significant growth inhibition rates. For instance, compounds structurally related to this compound have shown promising results against ovarian and breast cancer cell lines, indicating potential for further development as an anticancer agent .
Case Study Insights:
A notable case study involved the evaluation of this compound's efficacy in inhibiting cell proliferation in various cancer models. Results indicated a dose-dependent response, with higher concentrations leading to more substantial growth inhibition across multiple cell lines. The specific mechanisms of action are still under investigation but may involve apoptosis induction and cell cycle arrest .
Neuropharmacology
Cognitive Enhancement Potential:
Research into the neuropharmacological effects of this compound has revealed its potential as an acetylcholinesterase inhibitor. This property suggests that it may enhance cognitive functions by increasing acetylcholine levels in the brain, which is crucial for memory and learning processes .
Studies on Neurodegenerative Diseases:
In studies focused on neurodegenerative diseases like Alzheimer's, compounds with similar structural features have demonstrated the ability to improve cognitive deficits in animal models. The inhibition of acetylcholinesterase by this compound could provide a therapeutic avenue for enhancing cognitive function in affected patients .
Synthetic Applications
Synthesis and Derivation:
The synthesis of this compound has been documented in various patents and publications. The synthetic routes typically involve the reaction of piperidine derivatives with oxolane carboxylic acid derivatives under controlled conditions to yield the desired compound with high purity levels .
Analytical Characterization:
Analytical methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize the synthesized compound accurately. These techniques ensure that the compound meets the required specifications for further research applications .
Toxicological Studies
Safety Profile Assessment:
Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary studies suggest that the compound exhibits low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish its safety for therapeutic use. Ongoing research aims to elucidate any potential side effects or interactions with other pharmacological agents .
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide with structurally related compounds from the evidence:
Key Observations:
Molecular Weight : The target compound’s lower molecular weight (238 vs. 338–421 g/mol in analogs) may enhance bioavailability but reduce binding affinity for complex targets like kinases .
Pharmacological and Functional Insights
- The fluorine atom may enhance metabolic stability.
- Naphthyridine Carboxamides : Demonstrated antiviral or anticancer activity due to the naphthyridine core’s intercalation ability. The adamantyl group may improve lipophilicity for CNS penetration.
- Imidazo-pyrrolo-pyrazine Derivatives : These compounds are often explored in oncology for targeting protein-protein interactions or enzymatic active sites.
Inference for Target Compound : The absence of extended aromatic systems (e.g., naphthyridine) may limit DNA intercalation but favor interactions with amine-binding pockets (e.g., GPCRs or transporters).
Stability and Physicochemical Properties
- LogP : The target compound’s LogP (estimated ~1.5) is lower than analogs with lipophilic groups (e.g., adamantyl in , LogP ~4.2), suggesting better aqueous solubility.
- Melting Point: No data available, but crystalline analogs (e.g., , mp reported) imply that salt formation or co-crystallization may enhance stability.
Biological Activity
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine moiety attached to an oxolane ring, which contributes to its biological properties. The molecular formula is CHNO, indicating a moderate complexity that allows for diverse interactions within biological systems.
Research indicates that this compound may exert its effects through multiple pathways:
- Receptor Modulation : It has been suggested that the compound interacts with central nervous system (CNS) receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties against strains of Staphylococcus aureus, suggesting its utility in combating antibiotic-resistant bacteria .
- Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds, demonstrating significant inhibition against E. coli and E. faecalis with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Anticancer Activity
In vitro assays have shown that this compound derivatives can reduce cell viability in cancer cell lines such as Hela and A549, with IC values reported at approximately 226 µg/mL and 242.52 µg/mL respectively .
Case Study 1: Antimicrobial Efficacy
A focused investigation on the antibacterial properties of compounds similar to this compound revealed their ability to disrupt bacterial quorum sensing mechanisms. This was evidenced by their interaction with the AgrA protein in Staphylococcus aureus, which plays a critical role in virulence factor regulation .
Case Study 2: Anticancer Properties
Another study assessed the effects of this compound on lung carcinoma cells (A549). The results indicated a dose-dependent decrease in cell proliferation, suggesting potential as an anticancer agent through apoptosis induction .
Summary of Findings
Q & A
Q. How is compound stability validated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
